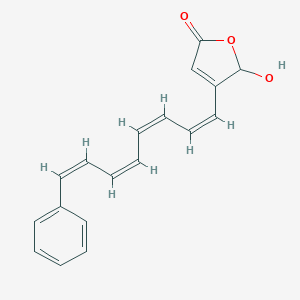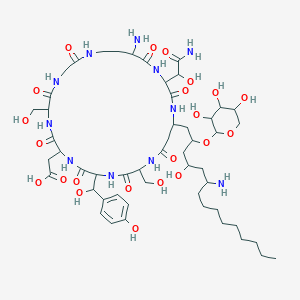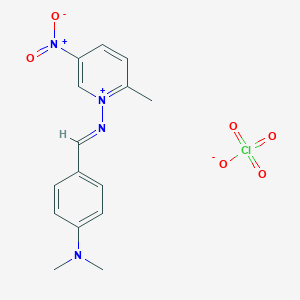
p-Lacto-N-octaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Lacto-N-octaose (LNO) is a type of oligosaccharide that is found in human milk. It is a complex carbohydrate that is composed of eight sugar units. LNO is known to have several potential applications in the field of scientific research, including the study of the human immune system, the development of new vaccines, and the treatment of various diseases.
Aplicaciones Científicas De Investigación
Structural Characterization and Analysis
Structural Analysis of Oligosaccharides : Research has detailed the structural characterization of variously fucosylated neutral oligosaccharides based on the iso-lacto-N-octaose core isolated from human milk. This involves using techniques like electrospray mass spectrometry and NMR spectroscopy to determine branching patterns and other structural features (Kogelberg et al., 2004).
Novel Structure Elucidation : Another study introduced a strategy for the structural characterization of high molecular weight human milk oligosaccharides (HMOs), leading to the identification of novel HMO structures, including those based on lacto-N-octaose (Blank et al., 2012).
Enzymatic Synthesis and Application
Enzymatic Cascades for HMOS : A 2019 study introduced enzymatic cascades for the synthesis of tailored human milk oligosaccharides (HMOS), including those based on lacto-N-octaose. This research is crucial for understanding HMOS structure-function relations and could have implications in health-related research (Fischöder et al., 2019).
Metabolic Pathways in Bifidobacteria : The metabolic potential for degradation and nutrient acquisition in bifidobacteria includes the utilization of lacto-N-biose, a building block of HMOS. This is key in understanding the role of these bacteria in the human gut and their interaction with dietary components (Xiao et al., 2009).
Pyrolysis and Catalysis
- Pyrolysis of Cellulose : Several studies have explored the pyrolysis of cellulose for the production of compounds like 1-hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one, a chemical that can be derived from the pyrolysis of lacto-N-octaose-containing substances. This has implications in the field of bioresource technology and sustainable chemical production (Zhang et al., 2020; Fabbri et al., 2007).
Biotechnology Applications
Laccase Immobilization : Research on the immobilization of laccase on magnetic carriers for biotechnological applications can relate to the processing of lacto-N-octaose, as laccase is involved in the oxidation of phenolic compounds, which may include lacto-N-octaose derivatives (Rotková et al., 2009).
Lignin Engineering : The modification of laccase for lignin engineering in energy plants can indirectly relate to lacto-N-octaose, as laccase is involved in various oxidation reactions including those of carbohydrate compounds (Wang et al., 2015).
Propiedades
Número CAS |
150517-85-4 |
|---|---|
Fórmula molecular |
C54H91N3O41 |
Peso molecular |
1438.3 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,6R)-2-[(3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C54H91N3O41/c1-13(67)55-25-34(78)42(23(11-65)90-48(25)96-45-31(75)20(8-62)87-52(38(45)82)92-41(17(71)5-59)28(72)16(70)4-58)93-53-39(83)46(32(76)21(9-63)88-53)97-49-26(56-14(2)68)35(79)43(24(12-66)91-49)94-54-40(84)47(33(77)22(10-64)89-54)98-50-27(57-15(3)69)44(30(74)19(7-61)85-50)95-51-37(81)36(80)29(73)18(6-60)86-51/h4,16-54,59-66,70-84H,5-12H2,1-3H3,(H,55,67)(H,56,68)(H,57,69)/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43?,44+,45-,46-,47-,48-,49-,50-,51-,52-,53?,54-/m0/s1 |
Clave InChI |
JUJZVMYPNJNART-ZPNUIHFXSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C)O)O |
Descripción física |
Solid |
Sinónimos |
para-Lacto-N-octaose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)


![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)